molecular formula C24H18N2O4 B5027184 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE

Cat. No.: B5027184
M. Wt: 398.4 g/mol
InChI Key: CMLRWPLPTUESJQ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodioxole moiety and an indole ring, both of which are known for their biological activities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c27-23(24(28)25-13-15-10-11-19-20(12-15)30-14-29-19)21-17-8-4-5-9-18(17)26-22(21)16-6-2-1-3-7-16/h1-12,26H,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLRWPLPTUESJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE typically involves multi-step chemical processes. One common method involves the Pd-catalyzed C-N cross-coupling reaction. This method uses catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as the base with 3-bromoindoles . Another method involves the Claisen–Schmidt condensation reaction between aldehydes and ketones using basic or acidic catalysis .

Chemical Reactions Analysis

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE undergoes various chemical reactions, highlighting its reactivity and functional versatility. These reactions include:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE involves modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This leads to mitotic blockade and cell apoptosis, making it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE can be compared with other similar compounds, such as:

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